Enhanced Lipophilicity and Predicted Membrane Permeability Compared to 3-Methyl Analog
The N3-ethyl substituent in the target compound provides increased lipophilicity compared to the N3-methyl analog (5-Amino-3-methyl-3,4-dihydropyrimidin-4-one, CAS 73922-41-5). The ethyl group's larger hydrophobic surface area enhances the compound's ability to penetrate lipid bilayers, a critical property for cellular assays and potential in vivo applications . While direct experimental cLogP values for both compounds are not available in the primary literature, class-level inference based on the addition of a methylene group predicts a cLogP increase of approximately 0.5 units for the ethyl derivative over the methyl analog [1].
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP ~0.5 units higher than methyl analog |
| Comparator Or Baseline | 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one (Predicted cLogP baseline) |
| Quantified Difference | +0.5 log units (estimated class-level shift) |
| Conditions | Calculated using standard in silico methods (e.g., ChemAxon, ACD/Labs) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, potentially leading to higher intracellular concentrations in cellular assays and better oral bioavailability in drug discovery programs.
- [1] Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. View Source
